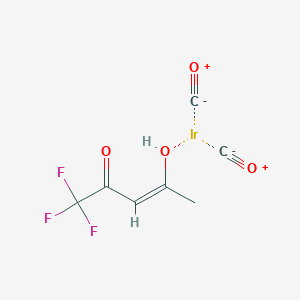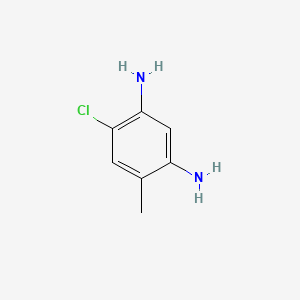
1,3-Benzenediamine, 4-chloro-6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Benzenediamine, 4-chloro-6-methyl- is an organic compound with the molecular formula C7H9ClN2. It is a derivative of benzenediamine, where the benzene ring is substituted with a chlorine atom at the 4th position and a methyl group at the 6th position. This compound is known for its applications in various chemical processes and industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, 4-chloro-6-methyl- typically involves the chlorination of 1,3-benzenediamine followed by methylation. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and a methylating agent like methyl iodide or dimethyl sulfate. The reactions are usually carried out under controlled temperatures and in the presence of a solvent like dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of 1,3-Benzenediamine, 4-chloro-6-methyl- is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same chlorination and methylation steps but is optimized for large-scale production with enhanced safety measures and waste management protocols.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Benzenediamine, 4-chloro-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzenediamines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,3-Benzenediamine, 4-chloro-6-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly in cancer research due to its ability to interact with DNA.
Industry: Utilized in the production of polymers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Benzenediamine, 4-chloro-6-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, affecting their function and leading to cellular changes. The pathways involved include the inhibition of enzyme activity and the disruption of cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Benzenediamine, 4-chloro-: Similar structure but lacks the methyl group.
1,3-Benzenediamine, 4-methyl-: Similar structure but lacks the chlorine atom.
Uniqueness
1,3-Benzenediamine, 4-chloro-6-methyl- is unique due to the presence of both chlorine and methyl substituents, which confer distinct chemical properties and reactivity. This dual substitution allows for a broader range of chemical reactions and applications compared to its analogs.
Propiedades
Número CAS |
43216-72-4 |
|---|---|
Fórmula molecular |
C7H9ClN2 |
Peso molecular |
156.61 g/mol |
Nombre IUPAC |
4-chloro-6-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-5(8)7(10)3-6(4)9/h2-3H,9-10H2,1H3 |
Clave InChI |
MYFJHUCULJNTOF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1N)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(cyclohexylamino)-2-methylpropyl] 4-aminobenzoate](/img/structure/B13736532.png)

![Butanamide, N-[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1H-pyrazol-3-yl]-2-(3-pentadecylphenoxy)-](/img/structure/B13736555.png)
![Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B13736563.png)

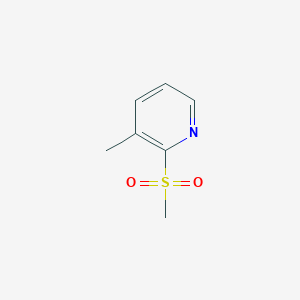
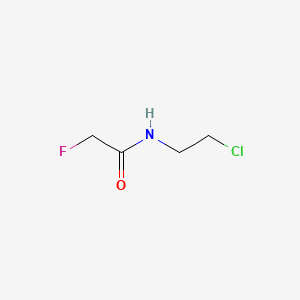

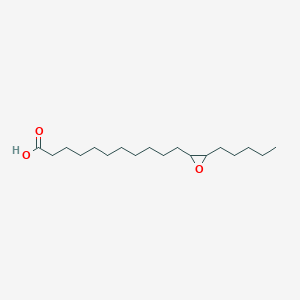
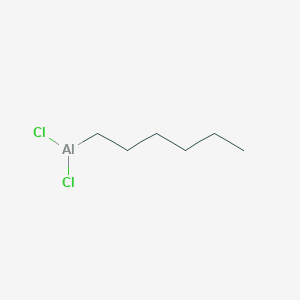
![5,5'-([1,1'-Binaphthalene]-4,4'-diyl)diisophthalic acid](/img/structure/B13736595.png)
![[(E)-2-cyano-1-(furan-2-yl)ethenyl] 4-methylbenzenesulfonate](/img/structure/B13736601.png)
![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
